molecular formula C24H28N2O3S B11318203 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11318203
M. Wt: 424.6 g/mol
InChI Key: DRXAZSCHFSJPDB-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through the condensation of appropriate aldehydes with active methylene compounds under acidic or basic conditions. The azepane and thiophene moieties can be introduced through nucleophilic substitution reactions, where the azepane ring is formed by cyclization of appropriate amines, and the thiophene ring is introduced via cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The chromene core can interact with various biological pathways, while the azepane and thiophene rings can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H28N2O3S/c1-16-9-10-18-20(27)14-21(29-23(18)17(16)2)24(28)25-15-19(22-8-7-13-30-22)26-11-5-3-4-6-12-26/h7-10,13-14,19H,3-6,11-12,15H2,1-2H3,(H,25,28)

InChI Key

DRXAZSCHFSJPDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CS3)N4CCCCCC4)C

Origin of Product

United States

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